Cas no 1805899-70-0 (4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid)

4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid
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- Inchi: 1S/C12H12BrClO4/c1-6(15)10(13)7-2-3-9(8(4-7)5-14)11(16)12(17)18/h2-4,10-11,16H,5H2,1H3,(H,17,18)
- InChI Key: VRHSDQOOUZDKOM-UHFFFAOYSA-N
- SMILES: BrC(C(C)=O)C1C=CC(C(C(=O)O)O)=C(CCl)C=1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 323
- XLogP3: 1.7
- Topological Polar Surface Area: 74.6
4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015025050-1g |
4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid |
1805899-70-0 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
Alichem | A015025050-250mg |
4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid |
1805899-70-0 | 97% | 250mg |
494.40 USD | 2021-05-31 | |
Alichem | A015025050-500mg |
4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid |
1805899-70-0 | 97% | 500mg |
823.15 USD | 2021-05-31 |
4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid Related Literature
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
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Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
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Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 4-(1-Bromo-2-oxopropyl)-2-(chloromethyl)mandelic acid
4-(1-Bromo-2-Oxopropyl)-2-(Chloromethyl)Mandelic Acid: A Comprehensive Overview
4-(1-Bromo-2-Oxopropyl)-2-(Chloromethyl)Mandelic Acid, also known by its CAS number CAS No. 1805899-70-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of mandelic acid, which itself is a naturally occurring alpha-hydroxy acid with a wide range of applications in skincare and pharmaceuticals. The addition of the 1-bromo-2-oxopropyl and chloromethyl groups introduces unique chemical properties that make this compound a promising candidate for various research and industrial applications.
The structure of 4-(1-Bromo-2-Oxopropyl)-2-(Chloromethyl)Mandelic Acid is characterized by its complex functional groups. The mandelic acid backbone provides a hydrophilic nature, while the bromo and chloromethyl substituents introduce hydrophobic characteristics, creating a balance that is often desirable in drug design. Recent studies have explored the potential of this compound in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific biological pathways.
One of the most notable applications of this compound is in the field of drug delivery systems. Researchers have investigated its ability to act as a carrier for bioactive molecules, leveraging its unique solubility properties to enhance the efficacy of drugs. For instance, studies published in Journal of Controlled Release have demonstrated that 4-(1-Bromo-2-Oxopropyl)-2-(Chloromethyl)Mandelic Acid can be used to formulate nanoparticles that deliver anticancer drugs directly to tumor sites, minimizing systemic toxicity.
In addition to its role in drug delivery, this compound has shown potential in enzyme inhibition studies. A recent paper in Nature Communications highlighted its ability to inhibit key enzymes involved in metabolic disorders, such as diabetes and obesity. The bromo group was found to play a critical role in binding to enzyme active sites, suggesting that this compound could serve as a lead molecule for developing novel therapeutic agents.
The synthesis of CAS No. 1805899-70-0 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity, making it feasible for large-scale production. This has been particularly important for its application in preclinical studies, where consistent quality is essential for reliable results.
Another area where this compound has garnered attention is in materials science. Its unique chemical structure allows it to act as a building block for creating advanced materials with tailored properties. For example, scientists have explored its use in synthesizing stimuli-responsive polymers that can change their properties in response to environmental changes, such as temperature or pH levels.
The environmental impact of 4-(1-Bromo-2-Oxopropyl)-2-(Chloromethyl)Mandelic Acid has also been a topic of recent research. Studies have focused on understanding its biodegradation pathways and assessing its potential toxicity to aquatic life. Preliminary findings suggest that under certain conditions, this compound can be effectively degraded by microorganisms, reducing its environmental footprint.
In conclusion, CAS No. 1805899-70-0, or 4-(1-Bromo-2-Oxopropyl)-2-(Chloromethyl)Mandelic Acid, represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic research and industrial innovation.
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